



AICAR as a pharmacological tool for exercise mimetics research

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Compound of Interest		
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AICAR: A Pharmacological Tool for Exercise Mimetics Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that has garnered significant attention in biomedical research as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3] Upon activation, AMPK initiates a cascade of downstream signaling events that mimic many of the metabolic adaptations associated with physical exercise. This has positioned AICAR as a valuable pharmacological tool, often referred to as an "exercise mimetic," for investigating the molecular mechanisms underlying the beneficial effects of exercise and for exploring potential therapeutic interventions for metabolic disorders such as type 2 diabetes, obesity, and cardiovascular disease.[1][4][5]

Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which is an analog of adenosine monophosphate (AMP).[2][6] ZMP allosterically activates AMPK, initiating a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[3] This includes the



stimulation of glucose uptake and fatty acid oxidation, and the inhibition of processes like protein and cholesterol synthesis.[5][6]

These application notes provide an overview of AICAR's mechanism of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for its use in both in vitro and in vivo research settings.

Chemical Properties

Property	Value
Chemical Name	5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]imidazole-4- carboxamide
Synonyms	Acadesine, GP 1-110
CAS Number	2627-69-2
Molecular Formula	C9H14N4O5
Molecular Weight	258.23 g/mol
Solubility	Soluble in water (≥52.9 mg/mL) and DMSO (≥12.9 mg/mL). Insoluble in ethanol.[7]
Storage	Store as a lyophilized powder at -20°C. Reconstituted solutions can be stored at -20°C for short periods.

Mechanism of Action: AMPK Activation

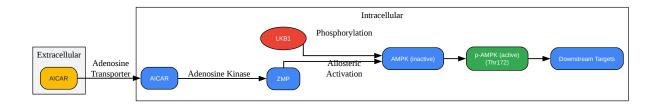
AICAR's primary mechanism of action is the activation of AMPK. The process can be summarized as follows:

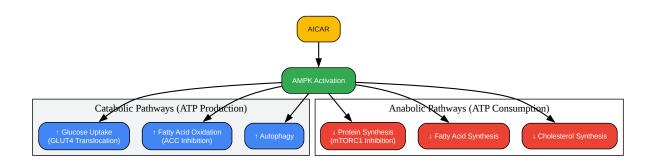
- Cellular Uptake: AICAR enters the cell via adenosine transporters.[6]
- Phosphorylation: Intracellular adenosine kinase phosphorylates AICAR to ZMP.[6]
- AMPK Activation: ZMP, mimicking AMP, binds to the γ-subunit of the AMPK heterotrimer.
 This allosteric binding induces a conformational change that promotes the phosphorylation of



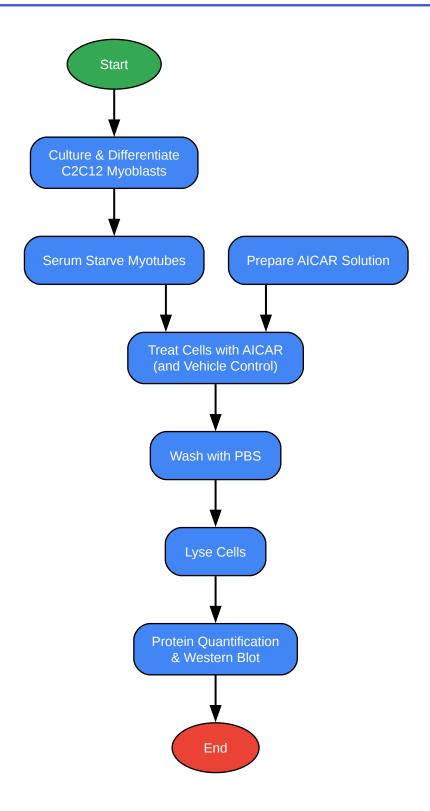
threonine 172 (Thr172) on the catalytic α -subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKK β).[3][8] This phosphorylation is the key step in AMPK activation.

Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a coordinated metabolic response.

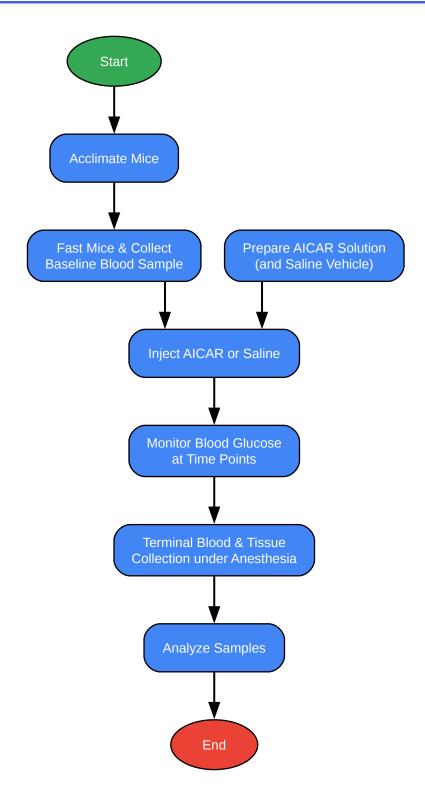












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